N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H29N7O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.20017361 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as Tazemetostat or EPZ-6438, primarily targets the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression . Aberrant EZH2 activity has been implicated as an oncogenic driver in non-Hodgkin’s lymphoma (NHL) .
Mode of Action
Tazemetostat acts as a methyltransferase inhibitor . It prevents the hyper-trimethylation of histones, thereby inhibiting the cancer cell de-differentiation . By inhibiting EZH2, Tazemetostat reduces the methylation of H3K27, leading to the reactivation of genes that were previously silenced .
Biochemical Pathways
The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway . PRC2 is responsible for the trimethylation of H3K27, a modification associated with repressed transcription . By inhibiting EZH2, Tazemetostat disrupts this pathway, leading to changes in gene expression that can inhibit the growth of cancer cells .
Pharmacokinetics
It is known that tazemetostat is administered orally and has good oral bioavailability . The duration of action is long as it is given twice daily .
Result of Action
The inhibition of EZH2 by Tazemetostat leads to potent antitumor activity . In clinical trials, Tazemetostat has shown preliminary safety and activity in relapsed or refractory NHL patients . Objective responses were seen in various types of NHL, including Diffuse Large B-cell Lymphoma (DLBCL), follicular lymphoma (FL), and marginal zone lymphoma (MZL) .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O4S/c1-22(2)16-19-14(20-17(21-16)23-8-10-28-11-9-23)12-18-15(25)13-4-6-24(7-5-13)29(3,26)27/h13H,4-12H2,1-3H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOFMUJZJGYSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.